![molecular formula C14H14N2 B111140 6-ベンジル-6,7-ジヒドロ-5H-ピロロ[3,4-B]ピリジン CAS No. 109966-30-5](/img/structure/B111140.png)

6-ベンジル-6,7-ジヒドロ-5H-ピロロ[3,4-B]ピリジン

説明

Synthesis Analysis

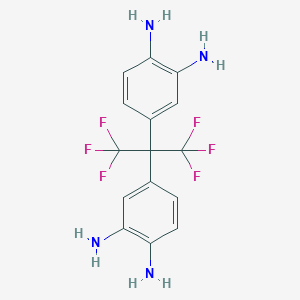

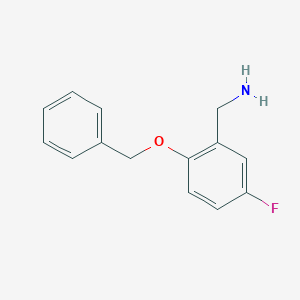

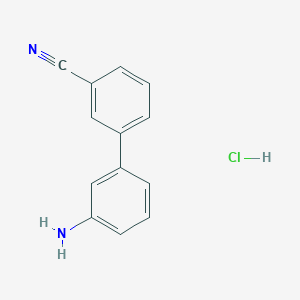

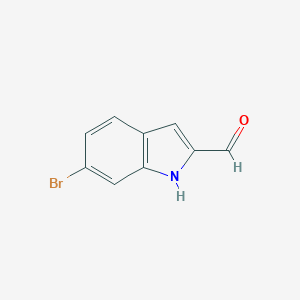

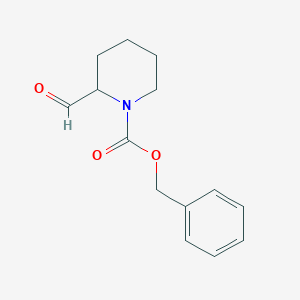

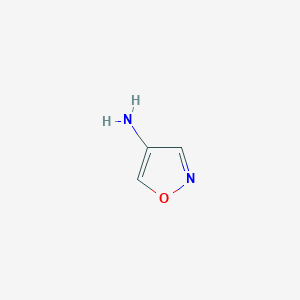

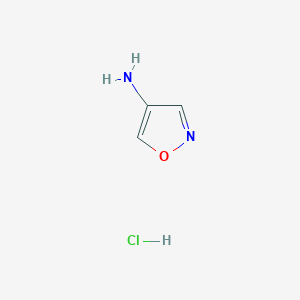

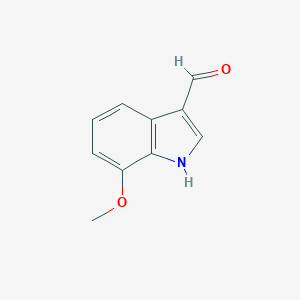

The synthesis of compounds related to 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine involves several steps and different starting materials. For instance, the synthesis of a related aromatic diamine monomer, 2,6-bis(4-aminophenoxy-4′-benzoyl)pyridine (BABP), was achieved through a Friedel–Crafts acylation followed by a nucleophilic substitution reaction and a reduction process . Another study reported the synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride through sodium borohydride reduction of a related compound, 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, and subsequent debenzylation .

Molecular Structure Analysis

The molecular structure of compounds in this family has been characterized using various spectroscopic methods and X-ray crystallography. For example, a related compound, 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, was analyzed using FT-IR, NMR, and X-ray diffraction, revealing its crystalline structure in the monoclinic space group . Similarly, the molecular and crystal structure of a related thieno[2,3-c]pyridine derivative was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

The chemical reactivity of these compounds includes their ability to undergo condensation reactions. For instance, 4,6-dihydroxysalicylic acid catalyzed the oxidative condensation of benzylamines with acetophenones to afford 2,4,6-trisubstituted pyridines . This method was also applied to the synthesis of G-quadruplex binding ligands, demonstrating the versatility of these compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyimides derived from related monomers, such as those containing pyridine units, have been extensively studied. These polyimides exhibit exceptional thermal and thermooxidative stability, with no weight loss detected before 450 °C in nitrogen and glass-transition temperatures ranging from 208–324 °C . They also possess low dielectric constants and outstanding mechanical properties, making them suitable for various applications .

科学的研究の応用

化学的性質と識別

“6-ベンジル-6,7-ジヒドロ-5H-ピロロ[3,4-B]ピリジン”は、CAS登録番号: 109966-30-5を持つ化学化合物です。 分子量は210.28であり、IUPAC名は6-benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridineです . この化合物は、無色からオレンジ色の固体です .

キノロン系抗生物質モキシフロキサシンの合成

この化合物は、キノロン系抗生物質モキシフロキサシンの合成における重要な中間体です . モキシフロキサシンは、グラム陽性菌とグラム陰性菌の両方に有効な広域スペクトル抗生物質です。 この化合物は、DNAジャイレース(II型トポイソメラーゼ)とトポイソメラーゼIV(複製されたDNAを分離するために必要な酵素)の阻害によって作用し、細胞分裂を阻害します .

結晶学的研究

この化合物は、結晶学を用いて研究されてきました . この化合物の結晶構造において、複素環系とフェニル環の二面角は45.8(5)°です。 結晶構造には、弱い分子間C—H N水素結合が存在します .

特性

IUPAC Name |

6-benzyl-5,7-dihydropyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-5-12(6-3-1)9-16-10-13-7-4-8-15-14(13)11-16/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVMWHGYSCHZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1CC3=CC=CC=C3)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50364043 | |

| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109966-30-5 | |

| Record name | 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50364043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the spatial arrangement of the phenyl ring relative to the heterocyclic ring system in 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione?

A1: The phenyl ring is not coplanar with the heterocyclic ring system. Instead, it is twisted at a dihedral angle of 45.8° relative to the heterocyclic system. []

Q2: Does 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione exhibit any intermolecular interactions in its crystal structure?

A2: Yes, the crystal structure of 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione shows weak intermolecular C—H⋯N hydrogen bonding. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)

![6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B111120.png)

![2-Amino-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrobromide](/img/structure/B111123.png)